2-Amino-5-bromothiazole-4-carbonitrile
Overview
Description
2-Amino-5-bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4H2BrN3S . It is used in the preparation of coumarin derivatives with antimicrobial properties .
Synthesis Analysis
The synthesis of 2-Amino-5-bromothiazole-4-carbonitrile and similar compounds often involves reactions with amines . A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromothiazole-4-carbonitrile includes a thiazole ring, which is a type of heterocyclic compound . The compound has been characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis
2-Amino-5-bromothiazole-4-carbonitrile can undergo various chemical reactions. For instance, it can react with substituted benzaldehydes and thiourea to produce pyrimidine scaffolds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.05 . It is a solid at room temperature .Scientific Research Applications
Anticancer Applications
2-Amino-5-bromothiazole-4-carbonitrile derivatives have shown potential in anticancer treatments. For instance, a compound synthesized from this chemical indicated significant cytotoxicity towards six cancer cell lines, suggesting its utility in developing new anticancer agents .
Antibacterial and Antifungal Roles
This compound serves as a starting material for synthesizing heterocyclic analogues with therapeutic roles, including antibacterial and antifungal agents. This highlights its importance in the development of new medications for treating various infections .
Anti-HIV Activity
The derivatives of 2-Amino-5-bromothiazole-4-carbonitrile are also explored for their potential anti-HIV properties, contributing to the ongoing research for effective treatments against HIV .
Antioxidant Properties
Research indicates that this compound can be used to create antioxidants. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to various diseases .
Antitumor Potential
Apart from its anticancer applications, this chemical is also being studied for its antitumor properties, which could be beneficial in creating treatments that target tumor cells specifically .
Anthelmintic Uses
The anthelmintic properties of 2-Amino-5-bromothiazole-4-carbonitrile derivatives make them useful in creating treatments against parasitic worms, contributing to the field of parasitology .
Anti-inflammatory and Analgesic Effects
These derivatives are significant in synthesizing compounds with anti-inflammatory and analgesic effects, offering potential relief for conditions associated with inflammation and pain .
Drug Synthesis
2-Amino-5-bromothiazole-4-carbonitrile is a frequently used structural motif in medicinal chemistry due to its broad application in drug synthesis, underscoring its versatility in pharmaceutical research .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It should be stored in a dark place, in an inert atmosphere, and at temperatures below -20°C .
Future Directions
The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs. Therefore, investigating small molecule antitumor agents, such as 2-Amino-5-bromothiazole-4-carbonitrile, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This compound and its derivatives could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .
properties
IUPAC Name |
2-amino-5-bromo-1,3-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRSBLKVIBXYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727363 | |
Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromothiazole-4-carbonitrile | |
CAS RN |
944804-79-9 | |
Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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